molecular formula C4H12N2OS B8699163 SULFINYLBIS(DIMETHYLAMIDE) CAS No. 3768-60-3

SULFINYLBIS(DIMETHYLAMIDE)

Cat. No.: B8699163
CAS No.: 3768-60-3
M. Wt: 136.22 g/mol
InChI Key: HYIDEDUTFDYUHM-UHFFFAOYSA-N
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Description

Sulfinylbis(dimethylamide) is an organosulfur compound with the molecular formula C₄H₁₂N₂OS. It is also known as sulfurous diamide, tetramethyl-. This compound is characterized by the presence of a sulfinyl group (SO) bonded to two dimethylamide groups (N(CH₃)₂). It is a solid at room temperature with a melting point of 31°C and a boiling point of 209°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfinylbis(dimethylamide) can be synthesized through the reaction of dimethylamine with sulfur dioxide. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfinyl group. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of sulfinylbis(dimethylamide) involves the use of large-scale reactors where dimethylamine and sulfur dioxide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the pure compound. The process is carefully monitored to maintain the reaction conditions and ensure the safety of the operation .

Chemical Reactions Analysis

Types of Reactions

Sulfinylbis(dimethylamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfinylbis(dimethylamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of sulfinylbis(dimethylamide) involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit the activity of enzymes that rely on sulfur-containing cofactors, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfinylbis(dimethylamide) is unique due to its specific reactivity profile and the presence of the sulfinyl group. This makes it a valuable reagent in organic synthesis and a useful probe in biochemical studies .

Properties

CAS No.

3768-60-3

Molecular Formula

C4H12N2OS

Molecular Weight

136.22 g/mol

IUPAC Name

N-dimethylsulfinamoyl-N-methylmethanamine

InChI

InChI=1S/C4H12N2OS/c1-5(2)8(7)6(3)4/h1-4H3

InChI Key

HYIDEDUTFDYUHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)N(C)C

Origin of Product

United States

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